molecular formula C14H18N4O4S2 B10938595 N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

Cat. No.: B10938595
M. Wt: 370.5 g/mol
InChI Key: RUMYCQLDQOCAMI-UHFFFAOYSA-N
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Description

N~2~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a morpholine moiety, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the morpholine and thiophene sulfonamide groups. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N~2~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • 2-Morpholinocarbonyl-5-nitropyridine
  • Indole derivatives with N-ethyl morpholine moieties

Uniqueness

N~2~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N4O4S2

Molecular Weight

370.5 g/mol

IUPAC Name

N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H18N4O4S2/c1-2-18-13(14(19)17-5-7-22-8-6-17)11(10-15-18)16-24(20,21)12-4-3-9-23-12/h3-4,9-10,16H,2,5-8H2,1H3

InChI Key

RUMYCQLDQOCAMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NS(=O)(=O)C2=CC=CS2)C(=O)N3CCOCC3

Origin of Product

United States

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